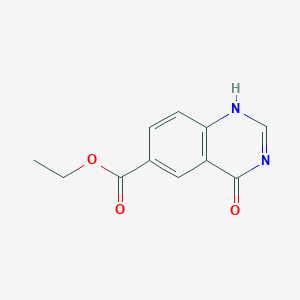

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate is a chemical compound that is part of a broader class of quinazoline derivatives. These compounds have been extensively studied due to their diverse pharmacological activities, including antiallergy, antibacterial, and potential anticancer properties. The structural modification of quinazoline derivatives has led to the development of new prototypes with enhanced activity and better pharmacokinetic profiles .

Synthesis Analysis

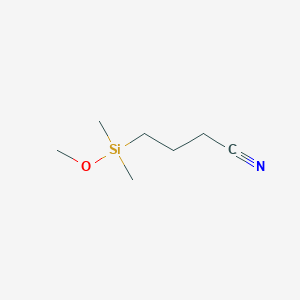

The synthesis of ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate derivatives often involves the formation of C–C bonds and cyclization reactions. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a related compound, was synthesized through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, resulting in a compound with significant oral antiallergy activity . Similarly, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates were synthesized using C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers, followed by cyclization to yield pyrido[2,1-a]isoquinoline derivatives . These methods demonstrate the versatility of synthetic approaches in creating a variety of quinazoline derivatives.

Molecular Structure Analysis

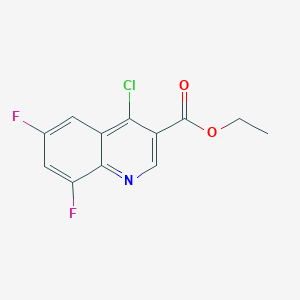

The molecular structure of quinazoline derivatives is crucial for their biological activity. NMR studies have been conducted to analyze the structure of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, providing detailed information on chemical shifts and coupling constants, which are essential for understanding the electronic environment and molecular conformation . The introduction of halogen atoms, such as fluorine and chlorine, can significantly alter the electronic properties and thus the biological activity of these compounds.

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions that are important for their biological function and for the synthesis of more complex molecules. For example, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate was prepared by chemical reduction and further reacted with α-acetyl-N-arylhydrazonoyl chlorides to yield pyrido[2,3-f]quinoxalines . Additionally, photochemical reactions of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates have been used to synthesize cycloprop[b]indoles, showcasing the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, as seen in the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for the antibacterial agent prulifloxacin . The optimization of reaction conditions, such as the use of microwave-assistance and metal catalysts, can lead to high yields and purity of the synthesized compounds, as demonstrated in the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate .

Applications De Recherche Scientifique

Antiallergy Activity : A structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid led to the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a potent prototype with oral antiallergy activity. It showed enhanced potency compared to disodium cromoglycate in rat passive cutaneous anaphylaxis tests (Althuis, Moore, & Hess, 1979).

Antibacterial Activity : Research on 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrated significant antibacterial activities, especially against Gram-positive and Gram-negative bacteria. This study highlights the importance of structural variation in enhancing antibacterial efficacy (Koga et al., 1980).

Synthesis and Reactivity Studies : There have been several studies focusing on the synthesis of various derivatives of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylates, exploring their chemical properties and reactions. For instance, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized using a microwave-assisted Gould-Jacobs reaction with aluminium metal as a catalyst (Song Bao-an, 2012).

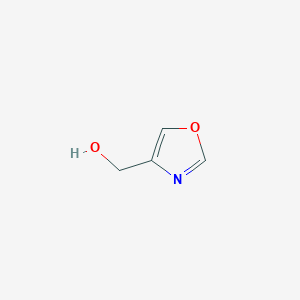

Heterocyclic Synthesis : The compound has been used in the synthesis of various heterocyclic structures, such as oxadiazoloquinolines, demonstrating its versatility as a precursor in organic chemistry (El-Abadelah et al., 2006).

NMR Studies : Detailed NMR studies of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates have been conducted to understand the chemical shifts and coupling constants of various derivatives, which is crucial for structural elucidation in organic chemistry (Podányi et al., 1996).

Antimicrobial Agents Synthesis : Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a derivative, was synthesized and tested for antimicrobial activity against various bacterial and fungal strains, showing significant to moderate activity (Abdel-Mohsen, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and the signal word for it is "Warning" . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

ethyl 4-oxo-3H-quinazoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBXHLDCTMXWKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565707 |

Source

|

| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate | |

CAS RN |

155960-91-1 |

Source

|

| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)

![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)